2-(3-Chloro-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Chloro-4-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is of significant interest in the field of organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 3-chloro-4-(difluoromethoxy)benzene with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base to facilitate the formation of the boronic ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used catalysts include palladium(II) acetate or palladium on carbon.
Base: Bases such as sodium carbonate or potassium phosphate are often employed.
Solvent: Organic solvents like toluene or dimethylformamide (DMF) are typically used.
Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its ability to form stable carbon-carbon bonds makes it a versatile reagent in the construction of molecular frameworks.
Biology: In biological research, this compound can be used to label biomolecules or to study enzyme-substrate interactions. Its fluorescent properties make it useful in imaging techniques.
Medicine: In medicinal chemistry, this compound is employed in the development of new drugs. Its incorporation into drug molecules can enhance their pharmacokinetic properties and improve their efficacy.
Industry: In the chemical industry, this compound is used in the production of materials with specific properties, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, leading to the desired product.
Molecular Targets and Pathways: The primary molecular target in these reactions is the palladium catalyst, which coordinates to the boronic acid derivative and the halide substrate. The pathway involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Boronic Acids: These are similar in structure but lack the difluoromethoxy group.
Boronic Esters: These are derivatives of boronic acids and are used in similar cross-coupling reactions.
Halides: Compounds with halogen substituents, such as chlorides or bromides, are often used in similar reactions.
Uniqueness: The presence of the difluoromethoxy group in this compound enhances its reactivity and stability, making it more effective in cross-coupling reactions compared to similar compounds.
Properties
IUPAC Name |
2-[3-chloro-4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-10(9(15)7-8)18-11(16)17/h5-7,11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXWZOKQTJYMLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137528 | |
Record name | 2-[3-Chloro-4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310949-92-8 | |
Record name | 2-[3-Chloro-4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310949-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-Chloro-4-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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